4-{3-Nitrophenyl}-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 4-{3-Nitrophenyl}-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Brand Name: Vulcanchem
CAS No.: 128839-31-6
VCID: VC0391582
InChI: InChI=1S/C17H18N2O4/c1-17(2)8-13-16(14(20)9-17)12(7-15(21)18-13)10-4-3-5-11(6-10)19(22)23/h3-6,12H,7-9H2,1-2H3,(H,18,21)
SMILES: CC1(CC2=C(C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1)C
Molecular Formula: C17H18N2O4
Molecular Weight: 314.34g/mol

4-{3-Nitrophenyl}-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

CAS No.: 128839-31-6

Main Products

VCID: VC0391582

Molecular Formula: C17H18N2O4

Molecular Weight: 314.34g/mol

4-{3-Nitrophenyl}-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione - 128839-31-6

CAS No. 128839-31-6
Product Name 4-{3-Nitrophenyl}-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Molecular Formula C17H18N2O4
Molecular Weight 314.34g/mol
IUPAC Name 7,7-dimethyl-4-(3-nitrophenyl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione
Standard InChI InChI=1S/C17H18N2O4/c1-17(2)8-13-16(14(20)9-17)12(7-15(21)18-13)10-4-3-5-11(6-10)19(22)23/h3-6,12H,7-9H2,1-2H3,(H,18,21)
Standard InChIKey WAOCMATXAGVRFJ-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1)C
Canonical SMILES CC1(CC2=C(C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1)C
PubChem Compound 626806
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator